molecular formula C18H22O4 B5006642 1-Methoxy-4-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene

1-Methoxy-4-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5006642
M. Wt: 302.4 g/mol
InChI Key: VVKBGUMWSLUYTC-UHFFFAOYSA-N
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Description

This compound is a derivative of benzene, which is a cyclic hydrocarbon. It contains a methoxy group (-OCH3) and an ethoxy group (-OCH2CH3), both of which are ether groups. These groups are attached to the benzene ring through an ether linkage. The presence of these groups could potentially influence the compound’s physical and chemical properties, such as its polarity and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. Attached to this ring are the ether groups, which contain oxygen atoms bonded to carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the ether and methoxy groups. These groups could increase the compound’s solubility in polar solvents, compared to benzene. The compound is also likely to be relatively stable, as ethers do not readily undergo many types of chemical reactions .

Future Directions

The potential uses and future directions for this compound would depend largely on its physical and chemical properties, which as mentioned, are likely influenced by the presence of the ether and methoxy groups. It could potentially be used in applications where these properties are beneficial .

Properties

IUPAC Name

1-methoxy-4-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-15-4-3-5-18(14-15)22-13-11-20-10-12-21-17-8-6-16(19-2)7-9-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKBGUMWSLUYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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